N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a methoxy group at the 4-position and a 2-oxopyrrolidin substituent at the 3-position of the phenyl ring.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-10-9-14(12-15(16)20-11-5-8-17(20)21)19-18(22)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWSIDWHNYWHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This phenomenon, known as “pseudorotation”, may influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine ring structure have been reported to influence various biological activities, which could suggest a broad range of potential biochemical pathways that might be affected.
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide backbone with a methoxy group and a pyrrolidinone moiety, which are significant for its pharmacological properties. The molecular formula is , and its molecular weight is approximately 286.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance, studies on related benzamide derivatives have shown significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa . The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
Toxicity Studies
Preliminary toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of related compounds. These studies are crucial for understanding the potential adverse effects before advancing to mammalian models . Findings from such studies can guide further development and optimization of the compound for therapeutic applications.
Case Studies and Research Findings
A series of studies have explored the biological activities of various benzamide derivatives, including this compound. Here are some notable findings:
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors involved in inflammation and microbial resistance pathways. Understanding these interactions will be critical in optimizing the compound for therapeutic use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide with structurally similar benzamide derivatives:
Key Structural and Functional Insights
Substituent Impact on Target Engagement: The 2-oxopyrrolidin group in the target compound differs from GR 125743’s 4-methylpiperazine, which is critical for 5-HT1B/1D receptor binding. Methoxy groups (common in GR 125743 and the target compound) enhance electron-donating effects, improving solubility and membrane permeability .
Synthetic Routes :
- The target compound could be synthesized via coupling of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with benzoyl chloride, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- EMAC2060/2061’s lower yields (<80%) highlight challenges in introducing complex substituents (e.g., thiazole-hydrazone), which the target compound’s simpler lactam group may avoid .
Biological Applications: GR 125743’s lack of effect on female sexual behavior suggests substituent-dependent activity; the target compound’s lactam may redirect it toward other neurological or metabolic targets .
Research Findings and Implications
Pharmacological Potential: The lactam group in the target compound could improve metabolic stability compared to GR 125743’s piperazine, which is prone to oxidative metabolism. This may enhance oral bioavailability . Structural similarities to mepronil (a pesticide) underscore the scaffold’s adaptability, though the target compound’s substituents suggest pharmaceutical over agricultural use .
Unanswered Questions: No direct data exist on the target compound’s receptor binding or cytotoxicity.
Future Directions :
- Molecular docking studies could predict interactions with 5-HT receptors or kinases.
- Synthetic optimization (e.g., introducing halogens or heterocycles) may expand its applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
